5-(3-Fluoro-4-hydroxyphenyl)picolinic acid
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Overview
Description
5-(3-Fluoro-4-hydroxyphenyl)picolinic acid is an organic compound with the molecular formula C12H8FNO3 It is a derivative of picolinic acid, featuring a fluorine atom and a hydroxyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-4-hydroxyphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-hydroxybenzaldehyde and picolinic acid.
Condensation Reaction: The 3-fluoro-4-hydroxybenzaldehyde undergoes a condensation reaction with picolinic acid in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluoro-4-hydroxyphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-Fluoro-4-oxophenyl)picolinic acid.
Reduction: Formation of 5-(3-Fluoro-4-hydroxyphenyl)picolinyl alcohol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
5-(3-Fluoro-4-hydroxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-hydroxyphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
5-Fluoropicolinic acid: Similar structure but lacks the hydroxyl group on the phenyl ring.
3,5-Difluoropicolinic acid: Contains two fluorine atoms on the phenyl ring.
4-Hydroxy-3-methylpicolinic acid: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
5-(3-Fluoro-4-hydroxyphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(2-4-11(9)15)8-1-3-10(12(16)17)14-6-8/h1-6,15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDHVPOWPOLVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C(C=C2)C(=O)O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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